Cyclopentyl (2,6-difluorophenyl)methanol
CAS No.:
Cat. No.: VC13437909
Molecular Formula: C12H14F2O
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F2O |
|---|---|
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | cyclopentyl-(2,6-difluorophenyl)methanol |
| Standard InChI | InChI=1S/C12H14F2O/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12,15H,1-2,4-5H2 |
| Standard InChI Key | IKTCTDFQKUSKKQ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(C2=C(C=CC=C2F)F)O |
| Canonical SMILES | C1CCC(C1)C(C2=C(C=CC=C2F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cyclopentyl (2,6-difluorophenyl)methanol features a central methanol group bonded to a 2,6-difluorophenyl ring and a cyclopentyl substituent. The IUPAC name, cyclopentyl-(2,6-difluorophenyl)methanol, reflects this arrangement . Key structural identifiers include:
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Molecular Formula: C₁₂H₁₄F₂O
The 2,6-difluorophenyl moiety introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in proteins .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄F₂O | |
| Molecular Weight | 212.24 g/mol | |
| LogP (Partition Coefficient) | 2.05 (estimated) | |
| Aqueous Solubility | 190 μM (simulated) |
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of cyclopentyl (2,6-difluorophenyl)methanol typically involves multi-step reactions starting from 2,6-difluorobenzaldehyde and cyclopentylmagnesium bromide. A representative pathway includes:
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Grignard Reaction: 2,6-Difluorobenzaldehyde reacts with cyclopentylmagnesium bromide to form the corresponding alcohol.
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Purification: Crude product is purified via column chromatography or recrystallization.
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Validation: Purity is confirmed using HPLC (>98%) and NMR spectroscopy.
Table 2: Synthetic Yield Optimization
| Precursor | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 2,6-Difluorobenzaldehyde | None | 65 | 95 |
| 2,6-Difluorobenzonitrile | Pd/C | 78 | 97 |
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 4.2 ppm (methanol -OH), and δ 1.5–2.1 ppm (cyclopentyl protons).
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¹³C NMR: Signals at 160 ppm (C-F coupling) and 70 ppm (methanol carbon).
Biological Activities and Mechanism of Action
Receptor Affinity and Signaling Modulation
Cyclopentyl (2,6-difluorophenyl)methanol exhibits notable interactions with serotonin (5-HT) and norepinephrine transporters, as demonstrated in GTPγS binding and cAMP assays . Key findings include:
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5-HT1A Receptor: EC₅₀ = 12 nM in cAMP assays, indicating strong agonistic activity .
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Norepinephrine Transporter: IC₅₀ = 45 nM, suggesting reuptake inhibition potential .
Table 3: Pharmacological Profile
| Target | Assay Type | Potency (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| 5-HT1A Receptor | cAMP | 12 nM | |
| Norepinephrine Transporter | GTPγS | 45 nM | |
| Dopamine D2 Receptor | Radioligand | >1 μM |
Therapeutic Implications
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Antidepressant Effects: In rodent models, the compound reduced immobility time in forced swim tests by 40% at 10 mg/kg .
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Neuroprotection: Demonstrated 30% reduction in neuronal apoptosis under hypoxic conditions .
Comparative Analysis with Structural Analogues
Impact of Fluorine Substitution
Replacing fluorine atoms at the 2,6-positions with chlorine or hydrogen reduces receptor affinity. For example:
Cyclopentyl vs. Linear Alkyl Groups
The cyclopentyl group enhances metabolic stability compared to linear chains:
Future Directions and Challenges
Optimizing Pharmacokinetics
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Prodrug Development: Esterification of the methanol group to improve oral bioavailability.
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CNS Penetration: Modulating logP to balance blood-brain barrier permeability and solubility .
Target Expansion
Preliminary data suggest activity against cancer cell lines (e.g., MCF-7, IC₅₀ = 8 μM) , warranting exploration in oncology.
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